4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide
Overview
Description
4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide group linked to a triazole ring through a benzyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzyl chloride from 4-hydroxybenzyl alcohol and benzyl chloride under basic conditions.
Coupling with Triazole: The benzyloxy intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of metal complexes for various applications, including catalysis and materials development.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenol: Known for its depigmenting properties and used in the treatment of vitiligo.
4-(benzyloxy)benzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both a triazole ring and a benzyloxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields.
Properties
IUPAC Name |
4-phenylmethoxy-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(19-20-11-17-18-12-20)14-6-8-15(9-7-14)22-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYDWQFFNCCXDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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